![molecular formula C19H18N2O4S B2834802 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097891-68-2](/img/structure/B2834802.png)
N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The furan-phenyl intermediate and thiophene-2-carboxaldehyde.
Reaction Conditions: This step involves a reductive amination reaction, using sodium triacetoxyborohydride as the reducing agent in a solvent like dichloromethane (DCM).
Process: The intermediate reacts with thiophene-2-carboxaldehyde to introduce the thiophene group, forming the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
-
Formation of the Furan-Phenyl Intermediate
Starting Materials: 4-bromophenylfuran and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Process: The 4-bromophenylfuran undergoes a Suzuki coupling reaction with 2-hydroxyethylamine to form the intermediate.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furanones, while the thiophene ring can form sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can lead to the formation of alcohols or amines from the respective functional groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Catalysis: The compound’s heterocyclic rings can act as ligands in metal-catalyzed reactions, enhancing catalytic efficiency.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can be designed to inhibit specific enzymes, making it useful in studying biochemical pathways.
Molecular Probes: Its fluorescent properties can be utilized in imaging and diagnostic applications.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Antimicrobial Agents: Its heterocyclic rings are known for their antimicrobial properties, making it a candidate for new antibiotic development.
Industry
Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with unique properties.
Electronics: Its electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate signal transduction.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Diversity: The combination of furan and thiophene rings in a single molecule provides a unique structural framework that can interact with multiple biological targets.
Properties
IUPAC Name |
N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16(13-5-7-14(8-6-13)17-4-1-9-25-17)12-21-19(24)18(23)20-11-15-3-2-10-26-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFMGJJOWSJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
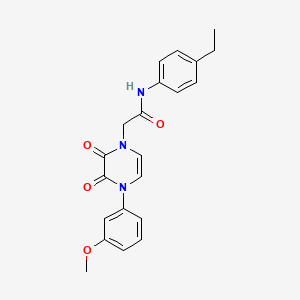

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2834722.png)
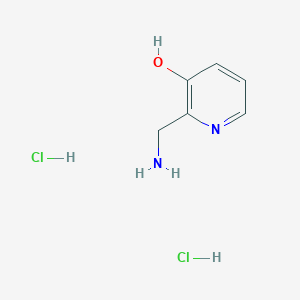
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2834724.png)
![ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2834725.png)
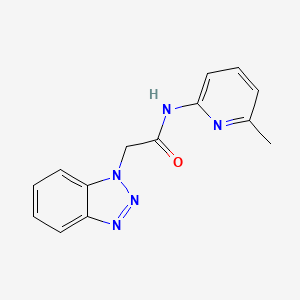
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)
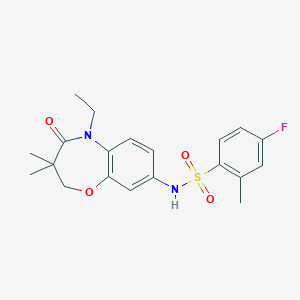
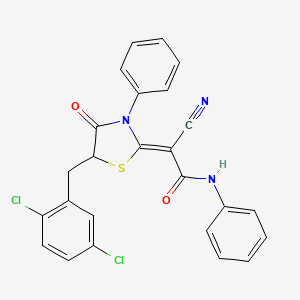
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)
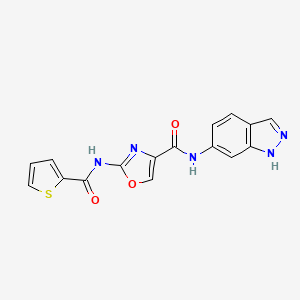
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2834741.png)
![N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2834742.png)
